molecular formula C39H62O12 B12322621 2-[4,5-Dihydroxy-2-(hydroxymethyl)-6-(5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl)oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol

2-[4,5-Dihydroxy-2-(hydroxymethyl)-6-(5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl)oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol

Cat. No.: B12322621
M. Wt: 722.9 g/mol
InChI Key: ZUMDKMTZYHACBK-UHFFFAOYSA-N
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Description

2-[4,5-Dihydroxy-2-(hydroxymethyl)-6-(5’,7,9,13-tetramethylspiro[5-oxapentacyclo[108002,904,8013,18]icos-18-ene-6,2’-oxane]-16-yl)oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol is a complex organic compound characterized by multiple hydroxyl groups and a unique spiro structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of such a complex molecule typically involves multiple steps, including the formation of the spiro structure and the introduction of hydroxyl groups. Common synthetic routes may include:

    Stepwise construction of the spiro structure: This can be achieved through cyclization reactions.

    Introduction of hydroxyl groups: This can be done through oxidation reactions using reagents like osmium tetroxide or potassium permanganate.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This might involve:

    Use of catalysts: To increase the efficiency of the reactions.

    Purification techniques: Such as chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: Further oxidation of hydroxyl groups to form ketones or aldehydes.

    Reduction: Reduction of the spiro structure to open the ring.

    Substitution: Replacement of hydroxyl groups with other functional groups.

Common Reagents and Conditions

    Oxidizing agents: Osmium tetroxide, potassium permanganate.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Halogenating agents like thionyl chloride.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or aldehydes, while reduction could lead to ring-opened structures.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use in studying enzyme interactions due to its multiple hydroxyl groups.

    Medicine: Possible applications in drug development, particularly for targeting specific molecular pathways.

    Industry: Use in the synthesis of specialized materials or as a catalyst in certain reactions.

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its interactions with specific molecular targets. For example:

    Enzyme inhibition: The compound might inhibit certain enzymes by binding to their active sites.

    Signal transduction pathways: It could affect cellular signaling pathways by interacting with receptors or other proteins.

Comparison with Similar Compounds

Similar Compounds

  • 2-[4,5-Dihydroxy-2-(hydroxymethyl)-6-(spiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2’-oxane]-16-yl)oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol
  • 2-[4,5-Dihydroxy-2-(hydroxymethyl)-6-(spiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2’-oxane]-16-yl)oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol

Uniqueness

This compound’s uniqueness lies in its spiro structure and multiple hydroxyl groups, which confer specific chemical properties and potential biological activities.

Properties

Molecular Formula

C39H62O12

Molecular Weight

722.9 g/mol

IUPAC Name

2-[4,5-dihydroxy-2-(hydroxymethyl)-6-(5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl)oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol

InChI

InChI=1S/C39H62O12/c1-18-8-13-39(46-17-18)19(2)28-26(51-39)15-25-23-7-6-21-14-22(9-11-37(21,4)24(23)10-12-38(25,28)5)48-36-33(45)31(43)34(27(16-40)49-36)50-35-32(44)30(42)29(41)20(3)47-35/h6,18-20,22-36,40-45H,7-17H2,1-5H3

InChI Key

ZUMDKMTZYHACBK-UHFFFAOYSA-N

Canonical SMILES

CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CC=C6C5(CCC(C6)OC7C(C(C(C(O7)CO)OC8C(C(C(C(O8)C)O)O)O)O)O)C)C)C)OC1

Origin of Product

United States

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